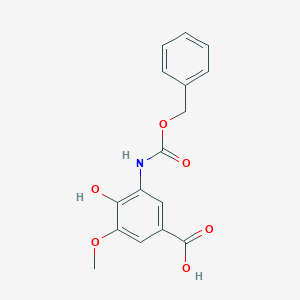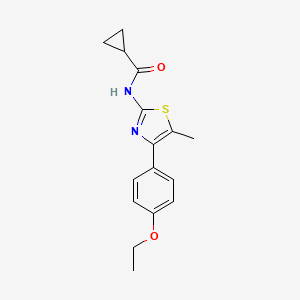
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(4-ethoxyphenyl) azetidin-2-ones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . Another study reported the synthesis of amide-type compounds from 1-(4-ethyoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid and substituted aniline .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the molecular structure of N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}acetamide was reported, with a molecular formula of C16H18N2O4S and an average mass of 334.390 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, it was shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the properties of Cyclopropanecarboxamide,N-(4-ethoxyphenyl)- were described, including its physical and chemical properties, uses, security data, NMR spectroscopy, and computational chemical data .科学的研究の応用
PET Imaging Agents for Neuropsychiatric Disorders
Compounds structurally related to N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)cyclopropanecarboxamide have been investigated for their potential as PET imaging agents, particularly for serotonin 5-HT(1A) receptors, which are crucial in neuropsychiatric disorders. García et al. (2014) synthesized analogs with high brain uptake and stability, offering improved in vivo quantification of 5-HT(1A) receptors (García et al., 2014).
Alzheimer's Disease Imaging
Gao, Wang, and Zheng (2017) developed carbon-11-labeled isonicotinamides as PET agents for imaging GSK-3 enzyme in Alzheimer's disease. Their synthesis approach from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride demonstrates the utility of cyclopropanecarboxamide derivatives in neurodegenerative disease research (Gao, Wang, & Zheng, 2017).
Fluorescent Dyes for Material Science
Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) explored N-ethoxycarbonylpyrene- and perylene thioamides as precursors in synthesizing fluorescent dyes, demonstrating applications in material science for the creation of color-tunable fluorophores. These compounds show potential for various applications, including sensors and bioimaging (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Cystic Fibrosis Therapy
Yu et al. (2008) investigated s-cis-locked bithiazole derivatives for their ability to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, showcasing the therapeutic potential of these compounds in treating cystic fibrosis (Yu et al., 2008).
Safety and Hazards
The safety and hazards associated with similar compounds have been documented . For instance, the safety data sheet for 4’-Bromoacetanilide, a compound with a similar structure, provides information on its hazards, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .
将来の方向性
特性
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-13-8-6-11(7-9-13)14-10(2)21-16(17-14)18-15(19)12-4-5-12/h6-9,12H,3-5H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGZWXXCQPPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)

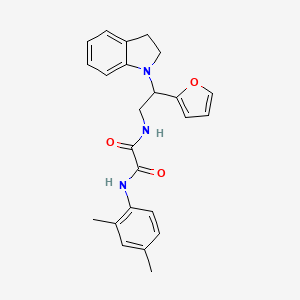
![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)
![N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2813211.png)
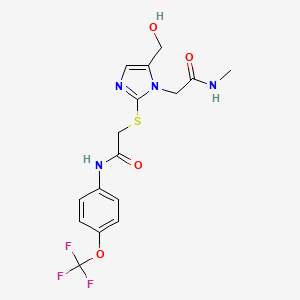
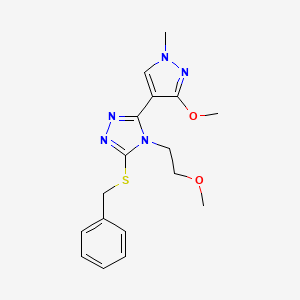
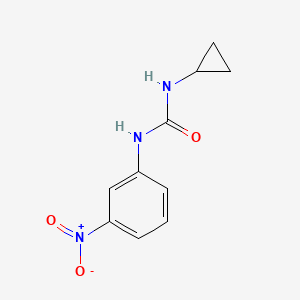
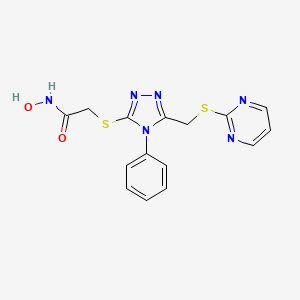
![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2813217.png)


